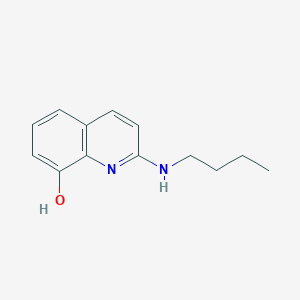

2-(Butylamino)quinolin-8-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Butylamino)quinolin-8-ol is an organic compound classified under aminoquinolines and derivatives. . The compound is characterized by a quinoline ring system substituted with a butylamino group at the 2-position and a hydroxyl group at the 8-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)quinolin-8-ol typically involves the reaction of quinolin-8-ol with butylamine under specific conditions. One common method is the Mannich reaction, where quinolin-8-ol is reacted with butylamine and formaldehyde in an ethanol solvent under reflux conditions . This reaction yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

2-(Butylamino)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinolin-8-one derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Aplicaciones Científicas De Investigación

Antitumor Properties

Research indicates that 2-(Butylamino)quinolin-8-ol exhibits significant antitumor activity. A study demonstrated that derivatives of quinoline compounds, including this compound, can inhibit the growth of various cancer cell lines. The mechanism of action is believed to involve the inhibition of protein tyrosine kinases (PTKs), which are critical in cancer cell signaling pathways .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | AGS (gastric adenocarcinoma) | 12.5 |

| This compound | SK-MES-1 (lung cancer) | 15.0 |

| This compound | J82 (bladder carcinoma) | 10.0 |

Antifungal Activity

In addition to its antitumor properties, this compound has shown promising antifungal activity against phytopathogenic fungi. Studies have highlighted its effectiveness compared to traditional antifungal agents like azoxystrobin, suggesting a potential role in agricultural pest management .

Table 2: Antifungal Activity Against Phytopathogenic Fungi

| Fungi Species | Inhibitory Concentration (µg/mL) | Comparison to Azoxystrobin |

|---|---|---|

| Fusarium oxysporum | 5.0 | More effective |

| Botrytis cinerea | 3.5 | Comparable |

| Sclerotinia sclerotiorum | 4.0 | More effective |

Case Study: Antitumor Activity

A recent study evaluated the antitumor effects of various derivatives of quinoline compounds, including this compound, on human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential for therapeutic use .

Case Study: Agricultural Efficacy

Another study focused on the application of this compound in agriculture, where it was tested against several strains of phytopathogenic fungi. The compound demonstrated superior antifungal properties, suggesting its potential as a novel agricultural fungicide .

Mecanismo De Acción

The mechanism of action of 2-(Butylamino)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it inhibits the type IV secretion system by targeting the essential assembly protein VirB8 in Brucella species . This inhibition disrupts the bacterial secretion system, preventing the bacteria from establishing infections.

Comparación Con Compuestos Similares

Similar Compounds

8-Hydroxyquinoline: A parent compound with similar structural features but without the butylamino group.

2-(2,6-Dimethylphenylamino)quinolin-8-ol: Another derivative with a different substituent at the 2-position.

Uniqueness

2-(Butylamino)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butylamino group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

Actividad Biológica

2-(Butylamino)quinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula: C13H14N2O

- Molecular Weight: 216.28 g/mol

- CAS Number: 70125-20-1

The primary biological activity of this compound is attributed to its interaction with the endoplasmic reticulum (ER) glycoprotein folding quality control (ERQC) machinery, specifically targeting the UDP-glucose glycoprotein glucosyltransferase (UGGT) .

Target Interaction

- Binding Site: The compound binds to the conserved ‘WY’ motif on UGGT, inhibiting its enzymatic activity.

- Biochemical Pathway: This inhibition disrupts glycoprotein folding, leading to altered glycosylation patterns and affecting cellular signaling pathways.

This compound has been shown to influence various cellular processes, including:

- Cell Signaling: Alters pathways related to cell growth and apoptosis.

- Gene Expression: Modifies the expression levels of genes involved in stress responses.

Pharmacological Activity

Research indicates that this compound exhibits a range of pharmacological activities:

Antimicrobial Properties

The compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial protein glycosylation, which is essential for bacterial virulence.

Antiviral Activity

Studies suggest potential antiviral effects by inhibiting viral replication through interference with glycoprotein processing in host cells.

Study on Antibacterial Activity

A study evaluated the effectiveness of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

The results indicated that the compound effectively inhibits bacterial growth at low concentrations, confirming its potential as an antibacterial agent .

Study on Cellular Effects

In vitro studies assessed the impact of this compound on human cell lines:

- Cell Viability: At concentrations below 10 µM, the compound showed minimal cytotoxicity.

- Glycosylation Impact: Significant alterations in glycosylation patterns were observed at higher concentrations, correlating with its inhibitory effects on UGGT .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability:

- Absorption: Predicted to be well absorbed in the gastrointestinal tract.

- Distribution: Primarily localized in the endoplasmic reticulum, where it exerts its biological effects.

Propiedades

IUPAC Name |

2-(butylamino)quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11(16)13(10)15-12/h4-8,16H,2-3,9H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHFWPXGFVJHCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(C=CC=C2O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364868 |

Source

|

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70125-20-1 |

Source

|

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.